molecular formula C17H20O4 B1321089 Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- CAS No. 142879-00-3

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-

Cat. No.: B1321089
CAS No.: 142879-00-3
M. Wt: 288.34 g/mol
InChI Key: YXOCGOSUHMJYOU-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- is an organic compound with the molecular formula C17H20O4 It is a derivative of ethanol and contains both phenylmethoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- typically involves the reaction of 4-(phenylmethoxy)phenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient mixing to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy and phenylmethoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy and phenylmethoxy derivatives.

Scientific Research Applications

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- involves its interaction with specific molecular targets. The phenoxy and phenylmethoxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(phenylmethoxy)-: A simpler derivative with only one phenylmethoxy group.

    Ethylene glycol monobenzyl ether: Contains a benzyl group instead of the phenylmethoxy group.

    Glycol monobenzyl ether: Similar structure but with different substituents.

Uniqueness

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- is unique due to the presence of both phenylmethoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c18-10-11-19-12-13-20-16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOCGOSUHMJYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609827
Record name 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142879-00-3
Record name 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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